tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with two fluorine atoms at the 6-position and a 1-oxo group. The tert-butyl carbamate (Boc) protecting group enhances its stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-7-5-12(13(14,15)8-17)4-6-16-9(12)18/h4-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKHWWDUXYZJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction is carried out under inert conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.
Case Study: Anticancer Activity
Research indicates that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, studies have shown that modifications of diazaspiro compounds can lead to enhanced cytotoxicity against various cancer cell lines .
Synthetic Organic Chemistry
tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Example Reaction Pathways:
- Nucleophilic Substitution Reactions : The carboxylate group can undergo nucleophilic substitution to introduce new functional groups.
- Formation of Derivatives : The compound can be used to create derivatives that may possess unique properties or activities .
Material Science
The incorporation of fluorine atoms in materials science often leads to improved properties such as increased thermal stability and chemical resistance. Research is ongoing into using this compound in the development of advanced materials for coatings and electronics.
Potential Applications:
- Fluorinated Polymers : Utilizing the compound in the synthesis of fluorinated polymers could enhance their performance in harsh environments.
- Nanomaterials : The unique structure may contribute to the development of nanomaterials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazaspiro[4.5]decane Cores
tert-Butyl (S)-3-Ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate Formate
- Molecular Formula : C₁₆H₃₀N₂O₄
- Key Features : Substituted with a chiral 3-ethyl group instead of fluorine atoms. The formate counterion may influence solubility and crystallization behavior.
- Purity : 95% (available in multiple packaging sizes) .
- Applications : Likely used in asymmetric synthesis due to the (S)-stereocenter.
8-Boc-2,8-Diazaspiro[4.5]decane (CAS 236406-39-6)
- Similarity Score : 1.00 (exact structural match except for substituents) .
- Key Differences : Lacks the 6,6-difluoro and 1-oxo groups, making it less polar and electronically distinct.
- Applications : Common intermediate in peptide mimetics and kinase inhibitors.
tert-Butyl 2,8-Diazaspiro[4.5]decane-8-carboxylate Hydrochloride (CAS 851325-42-3)
Analogues with Varied Spiro Ring Sizes
tert-Butyl 1-Oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4)
Substituent-Driven Comparisons
Biological Activity
tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 1334417-61-6) is a synthetic compound notable for its unique spirocyclic structure and the presence of fluorine atoms. With a molecular formula of and a molecular weight of approximately 290.31 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features two nitrogen atoms within its diazaspiro structure, which enhances its chemical reactivity. The fluorination at the 6-position is particularly significant, as it may influence the compound's interactions with biological targets. The following table summarizes key structural features and properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 1334417-61-6 |
| Structure | Spirocyclic with fluorine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Interaction studies suggest that this compound may modulate enzymatic activity and influence cellular processes like signal transduction or metabolic pathways.
Key Findings from Research:
- Enzyme Inhibition : Preliminary studies indicate that the compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Modulation : The presence of fluorine atoms may enhance binding affinity to specific receptors, suggesting potential applications in pharmacology.
Case Studies
Several case studies have explored the biological effects of similar compounds within the diazaspiro family, providing insights into their pharmacological profiles:
- Anti-inflammatory Activity : Analogous compounds have demonstrated anti-inflammatory effects by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) .
- Antimicrobial Properties : Compounds with similar structural motifs have shown promise as antimicrobial agents against various pathogens, indicating that this compound may possess similar properties.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylic acid | Lacks fluorine substitution | Different biological activity profile |
| 2-(4-Methylsulfanylbenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane | Contains a methylthio group | Potentially different pharmacological effects |
| 3-(4-bromophenyl)-8-(morpholin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane | Contains bromine and morpholine | Variations in solubility and reactivity |
This comparative analysis highlights the significance of fluorination in influencing the biological activity of this compound.
Q & A
Basic: What are the recommended synthesis routes and characterization techniques for tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
Answer:
Synthesis typically involves refluxing intermediates with coupling reagents (e.g., potassium carbonate and brominated aryl ethers in acetonitrile) under controlled conditions . Post-synthesis characterization should include 1H/13C NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to validate the spirocyclic geometry. Purity assessment via HPLC or TLC is critical for reproducibility .
Basic: What safety protocols should be followed when handling this compound?
Answer:
Adhere to SDS guidelines:
- Personal Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage: Keep refrigerated (2–8°C) in tightly sealed, dry containers to prevent moisture absorption and electrostatic charge buildup .
- Spill Management: Sweep/vacuum spills into chemical-resistant containers; avoid drainage systems .
Advanced: How can factorial design optimize the synthesis reaction conditions?
Answer:
Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, reagent stoichiometry, solvent polarity). For example, a 2^k factorial design reduces the number of trials while identifying interactions between variables. Post-analysis tools (e.g., ANOVA) can pinpoint optimal conditions (e.g., 60°C, 1:1.2 molar ratio) to maximize yield .
Advanced: How to analyze conflicting data on the compound’s reactivity in different solvents?
Answer:
Resolve discrepancies using computational reaction path searches (e.g., quantum chemical calculations via density functional theory) to model solvent effects on transition states. Experimental validation through kinetic studies in polar aprotic (DMF) vs. non-polar (toluene) solvents can reconcile divergent results .
Advanced: What methodologies assess the compound’s stability under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA): Quantify mass loss at elevated temperatures (e.g., 25–300°C) to detect decomposition thresholds.
- GC-MS: Monitor volatile degradation products (e.g., CO, NOx under pyrolysis) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
Basic: What spectroscopic methods confirm the spirocyclic structure?
Answer:
- 1H NMR: Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, spirocyclic CH2 groups as multiplets).
- 13C NMR: Detect carbonyl carbons (~170 ppm) and quaternary spiro carbons.
- IR Spectroscopy: Confirm lactam C=O stretches (~1650 cm⁻¹) .
Advanced: How to design experiments to study substituent effects on reactivity?
Answer:
Use combinatorial libraries to introduce substituents (e.g., halogens, alkyl groups) at the 6,6-difluoro positions. Screen reactivity via high-throughput automation under standardized conditions. Pair with multivariate regression to correlate substituent electronic parameters (Hammett σ) with reaction rates .
Basic: What are the environmental precautions for disposal?
Answer:
- Waste Collection: Segregate as halogenated organic waste.
- Neutralization: Avoid aqueous discharge; use incineration at licensed facilities.
- Ecotoxicity Testing: Conduct Daphnia magna assays to assess acute aquatic toxicity .
Advanced: What strategies mitigate side reactions during functionalization?
Answer:
- Protective Groups: Temporarily block reactive sites (e.g., Boc for amines) to direct regioselectivity.
- pH Control: Maintain mildly acidic conditions (pH 5–6) to suppress lactam ring opening.
- Flow Chemistry: Use microreactors to limit residence time and minimize byproducts .
Advanced: How to resolve contradictions in catalytic efficiency reports?
Answer:
- Standardized Replication: Repeat assays under identical conditions (solvent purity, catalyst loading).
- In-Situ Monitoring: Employ Raman spectroscopy to track intermediate formation in real time.
- Meta-Analysis: Aggregate literature data using machine learning to identify outliers or systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
